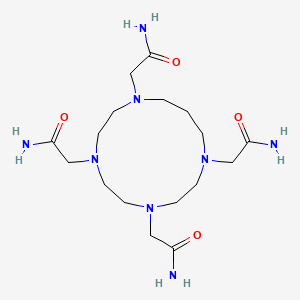

TRITAM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclotridec-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N8O4/c18-14(26)10-22-2-1-3-23(11-15(19)27)5-7-25(13-17(21)29)9-8-24(6-4-22)12-16(20)28/h1-13H2,(H2,18,26)(H2,19,27)(H2,20,28)(H2,21,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMFTXKJFAATEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Piracetam's Role in Neuronal Excitability: A Technical Guide

Abstract

Piracetam (B1677957) (2-oxo-1-pyrrolidine acetamide), the prototypical nootropic agent, has been a subject of extensive research for its cognitive-enhancing effects. While its precise mechanisms of action remain multifaceted and are not fully elucidated, a significant body of evidence points towards its ability to modulate neuronal excitability. This technical guide provides an in-depth analysis of piracetam's core effects on the neuronal membrane, ion channels, and key neurotransmitter systems. It summarizes quantitative data from pivotal studies, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways and workflows to offer a comprehensive resource for researchers in neuroscience and drug development.

Core Mechanisms of Action on Neuronal Excitability

Piracetam's influence on neuronal excitability is not attributed to a single, high-affinity interaction with a specific receptor but rather to a combination of effects that collectively optimize neuronal function, particularly under conditions of metabolic stress or age-related decline.

Modulation of Cell Membrane Fluidity

A foundational mechanism underlying piracetam's effects is its interaction with the phospholipid bilayer of the cell membrane. Piracetam has been shown to increase the fluidity of neuronal membranes, especially in aged or damaged brain tissue.[1][2][3] This is achieved by interacting with the polar heads of the phospholipid membrane, which helps restore membrane stability and function.[4]

This biophysical action has profound implications for neuronal excitability:

-

Enhanced Receptor Function: Increased membrane fluidity can improve the conformational flexibility and signaling efficacy of membrane-bound receptors, including neurotransmitter receptors and ion channels.[2][5]

-

Improved Ion Transport: It facilitates the more efficient transport of ions across the cell membrane, which is crucial for maintaining cellular homeostasis and optimal neuronal function.[5]

-

Mitochondrial Function: Piracetam also enhances the fluidity of brain mitochondrial membranes, which can lead to improved mitochondrial function, ATP production, and a reduced propensity for apoptosis.[6]

Interaction with the Glutamatergic System

Piracetam significantly modulates the glutamatergic system, which is the primary excitatory neurotransmitter system in the central nervous system.

-

AMPA Receptor Modulation: Piracetam acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8] It binds to the ligand-binding domain of AMPA receptor subtypes GluA2 and GluA3, promoting dimerization and reducing receptor desensitization and deactivation.[7][9][10] While considered a weak modulator, this action enhances the efficiency of glutamatergic transmission, a key process in synaptic plasticity, learning, and memory.[5][7]

-

NMDA Receptor Modulation: The effects on N-methyl-D-aspartate (NMDA) receptors are less direct. Some studies suggest that chronic administration of piracetam may increase the density of NMDA receptors, particularly in aged animals.[10][11] Furthermore, the anti-amnesic effects of piracetam have been shown to be inhibited by NMDA receptor antagonists, suggesting that its memory-facilitating effects are at least partially mediated by this receptor system.[12]

Influence on Voltage-Gated Ion Channels

Piracetam directly influences the activity of several voltage-gated ion channels, thereby altering neuronal firing patterns and neurotransmitter release.

-

Calcium (Ca²⁺) Channels: Piracetam has been shown to inhibit high-voltage-activated CaV2.2 (N-type) calcium channels.[10][13] This inhibition, with a reported IC₅₀ of 3.4 μmol/L, can reduce excessive calcium influx, which is a key factor in excitotoxicity.[10][13] By modulating Ca²⁺ entry, piracetam can regulate neurotransmitter release and reduce the frequency of excitatory postsynaptic potentials and action potentials.[10][13] However, other studies have reported a decrease in high-threshold Ca²⁺ currents only at higher concentrations (e.g., 1-2 mM).[14][15]

-

Potassium (K⁺) Channels: The effects on potassium channels appear to be complex and concentration-dependent. Studies on molluscan neurons have shown that piracetam at 1 mM can decrease the amplitude of high-threshold Ca²⁺-dependent K⁺ current (IK(Ca)) by approximately 49%.[14] In contrast, another study on hypoxic rat hippocampal neurons found that piracetam (2.5-7.5 mmol/L) significantly activated Ca²⁺-activated K⁺ channels, increasing their open probability.[16] This could represent a neuroprotective mechanism, as activating these channels would lead to membrane hyperpolarization, counteracting excessive excitation.

Effects on Other Neurotransmitter Systems

-

Cholinergic System: Piracetam enhances the function of the cholinergic system. It is believed to increase the density of muscarinic acetylcholine (B1216132) receptors (AChRs) on neuronal membranes and enhance acetylcholine utilization, particularly in the brains of aged animals.[5][11][17] This potentiation of cholinergic neurotransmission is strongly implicated in its memory-enhancing effects.

-

GABAergic System: Although piracetam is a cyclic derivative of GABA, it does not appear to bind directly to GABA receptors.[4][17] However, some studies suggest it potentiates GABAergic processes. For instance, piracetam has been shown to decrease the GABA content in the brain cortex, possibly by enhancing its release or turnover, and its effects on the electrocorticogram (ECoG) can be reversed by the GABAA antagonist bicuculline.[18]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on piracetam's effects on neuronal excitability.

Table 1: Effects on Voltage-Gated Ion Channels

| Parameter | Preparation | Piracetam Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| CaV2.2 (N-type) Ca²⁺ Channel Current | Superior Cervical Ganglion Neurons | 3.4 µmol/L (IC₅₀) | 50% Inhibition | [10][13] |

| High-Threshold Ca²⁺ Current (ICa) | Snail (Helix pomatia) Neurons | 2 mmol/L | 19% ± 7% Decrease | [14] |

| High-Threshold Ca²⁺ Current (ICa) | Molluscan Neurons | 1000 µmol/L | 12.5% ± 5% Inhibition | [15] |

| Ca²⁺-dependent K⁺ Current (IK(Ca)) | Snail (Helix pomatia) Neurons | 1 mmol/L | 49% ± 19% Decrease | [14] |

| Ca²⁺-activated K⁺ Channel Open Probability | Hypoxic Rat Hippocampal Neurons | 2.5 - 7.5 mmol/L | Increase from 0.032 to 0.272 | [16] |

| Action Potential Frequency | CA1 Hippocampal Neurons | 10 µmol/L | Reduction from 133% to 97% of resting |[10] |

Table 2: Interaction with Neurotransmitter Receptors

| Parameter | Preparation | Piracetam Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| L-Glutamate Receptor Binding | Brain Homogenates | ~1 mmol/L (IC₅₀) | 50% Inhibition of Ligand Binding | [19] |

| Brain Glutamate (B1630785) Content | Mouse Brain | 500 mg/kg/day (3 days) | Decrease from 7.07 to 5.69 µmol/g | [12] |

| Muscarinic Cholinergic Receptor Density | Aged Rat Frontal Cortex & Striatum | 300 mg/kg (chronic) | Significant Increase | [11] |

| NMDA Receptor Density | Aged Rat Hippocampus | 300 mg/kg (chronic) | Significant Increase |[11] |

Table 3: Effects on Membrane Fluidity

| Parameter | Preparation | Piracetam Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| Membrane Fluidity (DPH Anisotropy) | Aged Mouse Brain Membranes | 0.1 - 1.0 mmol/L | Significant Increase | [1] |

| Membrane Fluidity | Aged Rat Brain (various regions) | 300 mg/kg (chronic) | Significant Increase | [1][11] |

| Membrane Fluidity | Alzheimer's Disease Hippocampal Membranes | In vitro application | Reversal of disease-related decrease |[3] |

Key Experimental Protocols

Electrophysiology: Two-Microelectrode/Patch-Clamp Voltage-Clamp

This technique is used to measure ion flow across the membrane of a single neuron while controlling the membrane voltage.

-

Objective: To quantify the effect of piracetam on specific voltage-gated ion channels (e.g., Ca²⁺, K⁺).

-

Preparation: Isolation of individual neurons (e.g., from snail ganglia like Helix pomatia or cultured mammalian neurons).[14]

-

Methodology:

-

A glass micropipette filled with a conductive solution is sealed onto the surface of the neuron (patch-clamp) or two electrodes are inserted into the cell (two-microelectrode).

-

The membrane potential is held at a specific voltage (e.g., -80mV).

-

Depolarizing voltage steps are applied to activate the channels of interest.

-

The resulting ionic currents are recorded before and after the bath application of piracetam at various concentrations.

-

Specific channel blockers (e.g., tetrodotoxin (B1210768) for Na⁺ channels, TEA for K⁺ channels, cadmium for Ca²⁺ channels) are used to isolate the current of interest.

-

Data analysis involves measuring the peak amplitude of the current and analyzing channel kinetics (activation, inactivation, open probability).

-

Receptor Binding Assay

This method is used to determine the affinity of a drug for a specific receptor.

-

Objective: To determine if piracetam directly binds to neurotransmitter receptors and to quantify its binding affinity (e.g., IC₅₀).

-

Preparation: Brain tissue is homogenized, and synaptosomal membranes rich in receptors are isolated by centrifugation.[19]

-

Methodology:

-

The membrane preparation is incubated with a radiolabeled ligand known to bind specifically to the receptor of interest (e.g., ³H-glutamate).

-

Increasing concentrations of piracetam are added to the incubation mixture to compete with the radioligand for binding sites.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity trapped on the filter (representing bound ligand) is measured using a scintillation counter.

-

The concentration of piracetam that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

-

Membrane Fluidity Measurement (Fluorescence Anisotropy)

This technique assesses the fluidity or microviscosity of the lipid environment within a biological membrane.

-

Objective: To measure the effect of piracetam on the fluidity of neuronal membranes.

-

Preparation: Isolation of brain cell membranes (synaptosomes or mitochondria) from animal or human tissue.[1][3]

-

Methodology:

-

The membrane preparation is incubated with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH incorporates into the hydrocarbon core of the membrane.

-

The sample is incubated with or without piracetam.

-

The sample is excited with polarized light, and the emission of polarized light is measured at two different planes (parallel and perpendicular to the excitation plane).

-

Fluorescence anisotropy (r) is calculated from these intensities. A lower anisotropy value indicates less rotational restriction on the probe, which corresponds to higher membrane fluidity.

-

Visualizations: Pathways and Workflows

Caption: Piracetam's allosteric modulation of AMPA receptors.

Caption: Piracetam's multifaceted impact on neuronal function.

Caption: A typical workflow for electrophysiological analysis.

Conclusion

Piracetam's role in modulating neuronal excitability is a result of a constellation of synergistic actions rather than a single, potent mechanism. Its primary effect on increasing membrane fluidity appears to be a foundational event that facilitates a cascade of downstream consequences, including the enhanced function of AMPA and cholinergic receptors and the direct modulation of key ion channels. This multifaceted profile allows piracetam to restore neuronal function and protect against excitotoxicity, particularly in the context of age-related cognitive decline and cerebral insufficiency. The quantitative data and experimental frameworks presented herein provide a detailed overview for professionals seeking to understand and build upon the existing knowledge of this archetypal nootropic agent. Further research focusing on the specific subtypes of potassium channels affected and the long-term downstream effects of AMPA receptor modulation will continue to refine our understanding of its therapeutic potential.

References

- 1. Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piracetam reverses hippocampal membrane alterations in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piracetam, positive allosteric modulator of AMPA receptors (CAS 7491-74-9) | Abcam [abcam.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. examine.com [examine.com]

- 11. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Relationship between facilitatory effect of piracetam on memory and glutamate receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel CaV2.2 channel inhibition by piracetam in peripheral and central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of piracetam and its novel peptide analogue GVS-111 on neuronal voltage-gated calcium and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Piracetam - Wikipedia [en.wikipedia.org]

- 18. [GABA-ergic cortical component in the action of piracetam and cetyl GABA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interaction of piracetam with several neurotransmitter receptors in the central nervous system. Relative specificity for 3H-glutamate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of TRITAM (Piracetam) Against Hypoxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the neuroprotective effects of TRITAM, a brand name for the nootropic compound Piracetam (B1677957), against hypoxia-induced neuronal injury. This compound has demonstrated significant potential in mitigating the detrimental effects of oxygen deprivation on neuronal cells through various mechanisms. This document consolidates key preclinical data, details experimental methodologies for assessing its efficacy, and visualizes the implicated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel neuroprotective therapeutics.

Introduction to this compound (Piracetam) and its Neuroprotective Potential

This compound (Piracetam) is a positive allosteric modulator of the AMPA receptor and a member of the racetam family of nootropic compounds. It has been investigated for its cognitive-enhancing properties and its potential to protect neurons from various insults, including hypoxia and ischemia. The neuroprotective effects of this compound are attributed to its ability to enhance cerebral microcirculation, modulate neurotransmitter systems, and stabilize mitochondrial function, thereby improving cellular resilience to hypoxic conditions.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective efficacy of this compound in models of hypoxia, primarily focusing on the in vitro Oxygen-Glucose Deprivation (OGD) model, which simulates ischemic and hypoxic conditions.

Table 1: Effect of this compound on Cell Viability and Cell Death in Neuronal Cultures Subjected to OGD

| Parameter | Model System | This compound Concentration | Duration of OGD | % Change vs. OGD Control | Reference |

| Cell Viability (MTT Assay) | Rat Cortical Neurons | 500 µM | 4 hours | Increased (statistically significant, p < 0.05) | [1] |

| Rat Cortical Neurons | 1000 µM | 4 hours | Increased (statistically significant, p < 0.01) | [1] | |

| Cell Death (LDH Release) | Rat Cortical Neurons | 500 µM | 4 hours | Decreased (statistically significant, p < 0.05) | [1] |

| Rat Cortical Neurons | 1000 µM | 4 hours | Decreased (statistically significant, p < 0.01) | [1] |

Table 2: Modulation of Oxidative Stress Markers by this compound in Neuronal Cultures Under OGD

| Oxidative Stress Marker | Model System | This compound Concentration | Duration of OGD | % Change vs. OGD Control | Reference |

| Malondialdehyde (MDA) Levels | Rat Cortical Neurons | 1000 µM | 4 hours | Decreased by 46.85 ± 9.28% (p < 0.01) | [1] |

| Superoxide (B77818) Dismutase (SOD) Activity | Rat Cortical Neurons | 1000 µM | 4 hours | Increased by 55 ± 13.17% (p < 0.01) | [1] |

| Glutathione (B108866) Peroxidase (GSH-Px) Activity | Rat Cortical Neurons | 1000 µM | 4 hours | Increased by 69.54 ± 8.93% (p < 0.01) | [1] |

| Nitric Oxide (NO) Production | Rat Cortical Neurons | 1000 µM | 4 hours | Decreased by 27.95 ± 7.11% (p < 0.01) | [1] |

| Xanthine (B1682287) Oxidase (XO) Activity | Rat Cortical Neurons | 1000 µM | 4 hours | Decreased by 21.31 ± 5.66% (p < 0.01) | [1] |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in Neuronal Cultures Following OGD

| Apoptosis-Related Protein | Model System | This compound Concentration | Duration of OGD | % Change in Protein Level vs. OGD Control | Reference |

| p53 | Rat Cortical Neurons | Not specified | 4 hours | Decreased by 40.00 ± 7.73% | [1] |

| Bax | Rat Cortical Neurons | Not specified | 4 hours | Decreased by 38.88 ± 6.55% | [1] |

Table 4: Modulation of Excitatory Amino Acid Release by this compound in Neuronal Cultures During OGD

| Excitatory Amino Acid | Model System | This compound Concentration | Duration of OGD | % Change vs. OGD Control | Reference |

| Glutamate (B1630785) (GLU) | Rat Cortical Neurons | Not specified | 4 hours | Decreased (p < 0.01) | [1] |

| Aspartate (ASP) | Rat Cortical Neurons | Not specified | 4 hours | Decreased (p < 0.05) | [1] |

Core Mechanisms of this compound-Mediated Neuroprotection in Hypoxia

This compound exerts its neuroprotective effects through a multi-faceted approach that involves the modulation of several key cellular processes disrupted by hypoxia.

Attenuation of Oxidative Stress

Hypoxia leads to an overproduction of reactive oxygen species (ROS), causing significant oxidative damage to neurons. This compound has been shown to counteract this by:

-

Decreasing lipid peroxidation , as evidenced by reduced malondialdehyde (MDA) levels.[1]

-

Enhancing the activity of endogenous antioxidant enzymes , such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1]

-

Reducing the production of nitric oxide (NO) and the activity of xanthine oxidase (XO), both of which contribute to oxidative and nitrosative stress.[1]

Inhibition of Apoptosis

Neuronal cell death following hypoxic injury often occurs through apoptosis. This compound intervenes in this process by:

-

Downregulating the expression of pro-apoptotic proteins , such as p53 and Bax.[1] The p53 protein plays a crucial role in initiating the apoptotic cascade, and its downstream target, Bax, promotes the release of cytochrome c from mitochondria.

Reduction of Excitotoxicity

Hypoxia can trigger an excessive release of excitatory amino acids like glutamate, leading to excitotoxicity and neuronal death. This compound helps to mitigate this by decreasing the release of glutamate and aspartate from neurons during hypoxic conditions.[1]

Modulation of Mitochondrial Function

Mitochondria are central to cell survival and are particularly vulnerable to hypoxic damage. Piracetam has been shown to improve mitochondrial function under oxidative stress by stabilizing the mitochondrial membrane potential.[2] This helps to maintain ATP production and prevent the release of pro-apoptotic factors.

Signaling Pathways Implicated in this compound's Neuroprotective Effects

The neuroprotective actions of this compound are mediated through the modulation of complex intracellular signaling pathways.

p53/Bax Apoptotic Pathway

This compound has been demonstrated to suppress the upregulation of p53 and its downstream target Bax in response to oxygen-glucose deprivation.[1] By inhibiting this pathway, this compound directly interferes with the execution of the apoptotic program.

Potential Involvement of PI3K/Akt and MAPK/ERK Pathways

While direct evidence for this compound's modulation of the PI3K/Akt and MAPK/ERK pathways in the context of hypoxia is still emerging, these pathways are well-established as critical regulators of neuronal survival and are common targets for neuroprotective agents. Future research should explore the potential interaction of this compound with these pro-survival signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound against hypoxia.

In Vitro Hypoxia Model: Oxygen-Glucose Deprivation (OGD)

This protocol describes the induction of hypoxic/ischemic conditions in primary neuronal cell cultures.

Materials:

-

Primary neuronal cell culture (e.g., rat cortical neurons)

-

Deoxygenated glucose-free Earle's Balanced Salt Solution (EBSS) or Neurobasal medium

-

Hypoxia chamber (e.g., a modular incubator chamber)

-

Gas mixture: 95% N₂ / 5% CO₂

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Culture primary neurons to the desired density.

-

Prepare the OGD medium by pre-warming glucose-free EBSS or Neurobasal medium to 37°C and deoxygenating it by bubbling with the 95% N₂ / 5% CO₂ gas mixture for at least 30 minutes.

-

Remove the normal culture medium from the cells and wash the cells once with the deoxygenated, glucose-free medium.

-

Replace the wash medium with fresh deoxygenated, glucose-free medium.

-

Place the culture plates into the hypoxia chamber.

-

Flush the chamber with the 95% N₂ / 5% CO₂ gas mixture for 5-10 minutes to displace oxygen.

-

Seal the chamber and place it in a standard cell culture incubator at 37°C for the desired duration of OGD (e.g., 4 hours).

-

For reoxygenation studies, remove the plates from the chamber, replace the OGD medium with normal, pre-warmed culture medium, and return the plates to a standard incubator.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

Following the OGD/reoxygenation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

Procedure:

-

After the experimental treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells to allow entry of the TUNEL reagents.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Wash the cells to remove unincorporated nucleotides.

-

If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin conjugate.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Quantify the percentage of TUNEL-positive cells.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53 and Bax.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p53, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective effects of this compound (Piracetam) against hypoxia-induced neuronal injury. Its ability to mitigate oxidative stress, inhibit apoptosis, and reduce excitotoxicity highlights its potential as a therapeutic agent for conditions involving cerebral hypoxia and ischemia.

Future research should focus on:

-

Elucidating the precise molecular interactions of this compound with key signaling pathways, such as PI3K/Akt and MAPK/ERK.

-

Investigating the role of this compound in modulating the hypoxia-inducible factor-1α (HIF-1α) pathway.

-

Conducting well-designed clinical trials to translate these promising preclinical findings into effective treatments for patients suffering from hypoxic-ischemic brain injuries.

This in-depth technical guide serves as a foundational resource for the continued exploration and development of this compound as a neuroprotective agent.

References

- 1. Piracetam Ameliorated Oxygen and Glucose Deprivation-Induced Injury in Rat Cortical Neurons Via Inhibition of Oxidative Stress, Excitatory Amino Acids Release and P53/Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preventive effect of piracetam and vinpocetine on hypoxia-reoxygenation induced injury in primary hippocampal culture - PubMed [pubmed.ncbi.nlm.nih.gov]

TRITAM (Piracetam): A Deep Dive into its Cholinergic and Memory-Enhancing Mechanisms

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cognitive-enhancing effects of TRITAM (Piracetam), with a specific focus on its influence on acetylcholine (B1216132) signaling and memory processes. The information presented herein is a synthesis of preclinical and clinical research, designed to furnish a detailed understanding for professionals in the fields of neuroscience and pharmacology.

Core Mechanism of Action: A Multi-Target Approach

This compound's cognitive-enhancing properties are not attributed to a single, high-affinity interaction with a specific receptor. Instead, its efficacy appears to stem from a cascade of effects on neuronal and vascular systems. A primary and well-documented mechanism is its positive modulation of cholinergic function, particularly through muscarinic acetylcholine (ACh) receptors, which are critically involved in memory formation and consolidation.[1] Furthermore, this compound is recognized as a positive allosteric modulator of AMPA receptors, a key player in synaptic plasticity.[1]

The overarching hypothesis for this compound's action is its ability to restore and enhance cell membrane fluidity.[2] This effect is thought to improve the function of transmembrane proteins, including receptors and ion channels, leading to a normalization of neurotransmission in aged or compromised brains.

Influence on the Cholinergic System

The cholinergic system is a cornerstone of memory and learning, and its decline is a hallmark of age-related cognitive decline and dementia. This compound has been shown to significantly influence this system, primarily by increasing the density of muscarinic cholinergic receptors.

Quantitative Data on Muscarinic Receptor Density

Chronic administration of this compound has been demonstrated to elevate the density of muscarinic M1 and M2 receptors in the frontal cortex and hippocampus of aged animals. This effect is not typically observed in young, healthy subjects, suggesting a restorative action.

| Animal Model | Treatment Details | Brain Region | Change in Muscarinic Receptor Density (Bmax) | Reference |

| Aged Mice (18 months) | 500 mg/kg Piracetam (B1677957), once daily, PO for 2 weeks | Frontal Cortex | ~30-40% increase | [1] |

| Aged Rats | 500 mg/kg Piracetam, daily, PO for 2 weeks | Cerebral Motor Cortex | From 628.0 fmol/mg protein to 747.6 fmol/mg protein | [3] |

| Young Rats | 500 mg/kg Piracetam, daily, PO for 2 weeks | Cerebral Motor Cortex | From 663.4 fmol/mg protein to 961.9 fmol/mg protein | [3] |

| Aged Rats | 300 mg/kg Piracetam, daily for 6 weeks | Frontal Cortex, Striatum, Hippocampus | Significant increase | [4][5] |

Signaling Pathway

The increase in muscarinic receptor density is believed to enhance the efficiency of cholinergic neurotransmission. When acetylcholine binds to these receptors, it initiates a G-protein coupled cascade that can lead to various cellular responses, including the modulation of neuronal excitability and synaptic plasticity, which are fundamental for memory processes.

Caption: this compound's influence on the cholinergic signaling pathway.

Modulation of Glutamatergic System: The AMPA Receptor Connection

Beyond its effects on the cholinergic system, this compound also modulates the glutamatergic system, a primary excitatory pathway in the brain crucial for learning and memory. Specifically, it acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Mechanism of AMPA Receptor Modulation

This compound binds to a site on the AMPA receptor, enhancing the flow of ions through the channel when it is activated by glutamate. This potentiation of AMPA receptor function is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Studies have shown that this compound and other nootropic drugs increase the maximal density of low-affinity binding sites for [3H]AMPA in synaptic membranes.[6]

References

- 1. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of piracetam administration on 3H-N-methylscopolamine binding in cerebral cortex of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 6. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Piracetam on N-Methyl-D-Aspartate (NMDA) Glutamate Receptor Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piracetam (B1677957), a cyclic derivative of the neurotransmitter GABA, was the first compound to be classified as a "nootropic"—a substance intended to enhance cognitive function. While its precise mechanism of action remains a subject of extensive research, a significant body of evidence points towards its modulation of the glutamatergic system, a primary excitatory pathway in the central nervous system crucial for synaptic plasticity, learning, and memory.[1] A key component of this system is the N-methyl-D-aspartate (NMDA) receptor. This technical guide synthesizes the current understanding of Piracetam's impact on NMDA receptor density, presenting quantitative data from key preclinical studies, detailing experimental methodologies, and visualizing the proposed mechanisms and workflows.

The prevailing hypothesis suggests that Piracetam's cognitive-enhancing effects are not due to direct binding with high affinity to neurotransmitter receptors but rather through indirect modulation.[2] One of its core actions is believed to be the restoration and enhancement of cell membrane fluidity.[3] This biophysical change can optimize the function of embedded receptors and ion channels, leading to improved neuronal communication.[2][4] The observed increases in NMDA receptor density are thought to be a significant downstream consequence of these primary actions, contributing to enhanced synaptic plasticity.

Quantitative Data Summary: Piracetam's Effect on NMDA Receptor Density

Multiple preclinical studies have demonstrated that Piracetam administration leads to a notable increase in the density of NMDA receptors, particularly in brain regions critical for cognition, such as the hippocampus. These effects are most pronounced in aged animal models, where baseline receptor densities are often diminished. The following table summarizes the key quantitative findings from this research.

| Study Reference | Animal Model | Piracetam Dosage & Duration | Brain Region | Observed Change in NMDA Receptor Density |

| Cohen & Müller (1993)[5][6] | Aged NMRI Mice (20 months) | 500 mg/kg p.o. daily for 14 days | Whole Brain | ~20% Increase |

| Firstova et al.[7][8] | C57Bl/6 Mice (Wild Type) | 200 mg/kg i.p. daily (chronic admin.) | Hippocampus | 112% Increase |

| Firstova et al.[7][8] | BARR2-KO Mice | 200 mg/kg i.p. daily (chronic admin.) | Hippocampus | 76% Increase |

| Salimov et al.[9] | Low-Exploratory (EL) ICR Mice | 200 mg/kg daily for 5 days | Hippocampus | 70% Increase |

| Scheuer et al. (1999)[10] | Aged Wistar Rats | 300 mg/kg daily for 6 weeks | Hippocampus | Positive Effect (Qualitative increase reported) |

Detailed Experimental Protocols

The quantification of NMDA receptor density in the cited studies primarily relies on radioligand binding assays. This technique measures the number of receptors in a given tissue sample by introducing a radioactive molecule (radioligand) that specifically binds to the target receptor.

1. Protocol based on Cohen & Müller (1993) and Salimov et al. (2024)

-

Animal Model and Treatment:

-

Aged (20 months) or specific strains (e.g., ICR) of mice are used.[5][6][9]

-

Piracetam is dissolved in a 0.9% saline solution and administered, for example, orally (p.o.) at a dose of 500 mg/kg daily for 14 days or intraperitoneally (i.p.) at 200 mg/kg for 5 days.[5][6][9]

-

Control groups receive the saline vehicle alone.

-

-

Tissue Preparation:

-

24 hours after the final dose, animals are euthanized.

-

The brain, specifically the hippocampus or whole cortex, is rapidly dissected and homogenized in a chilled buffer solution (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and re-suspended to create a membrane preparation containing the NMDA receptors.

-

-

Radioligand Binding Assay:

-

The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist, such as [³H]MK-801.[9] This ligand binds to the ion channel pore of the NMDA receptor.

-

To determine non-specific binding, a parallel set of samples is incubated with the radioligand plus a high concentration of an unlabeled antagonist.

-

After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A Scatchard analysis is performed on saturation binding data (using varying concentrations of the radioligand) to determine the maximum binding capacity (Bmax), which represents the receptor density (e.g., in fmol/mg protein), and the dissociation constant (Kd), which indicates binding affinity.[11]

-

2. Protocol based on Firstova et al.

-

Animal Model and Treatment:

-

Methodology:

Visualizations: Workflows and Signaling Pathways

The following diagram outlines the typical workflow used in preclinical studies to determine the effect of Piracetam on NMDA receptor density.

While the precise signaling cascade remains to be fully elucidated, this diagram illustrates the hypothesized relationship between Piracetam's known biophysical effects and the observed increase in NMDA receptor density, leading to cognitive enhancement.

Conclusion and Implications

The collective evidence from preclinical research strongly indicates that Piracetam can significantly increase the density of NMDA glutamate (B1630785) receptors, particularly in the hippocampus of aged subjects. Studies consistently report increases ranging from 20% to over 100% following subchronic or chronic administration.[5][6][7][8][9] This upregulation of a receptor critical for synaptic plasticity and learning provides a compelling molecular basis for the nootropic effects attributed to Piracetam.

For researchers and drug development professionals, these findings underscore the therapeutic potential of targeting NMDA receptor expression and function. The indirect modulatory approach of Piracetam, possibly by enhancing membrane fluidity, presents a promising strategy that may avoid the side effects associated with direct receptor agonists or antagonists.[2] Future research should focus on elucidating the precise signaling pathways that link Piracetam's interaction with the cell membrane to the observed changes in receptor density. Understanding these mechanisms could pave the way for the development of novel, more potent nootropic agents for treating age-related cognitive decline and other neurological disorders.

References

- 1. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 2. platonistic.com [platonistic.com]

- 3. drugs.com [drugs.com]

- 4. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of Piracetam and Noopept on NMDA and 5-HT 2A Receptors in the Brain of Mice with Congenital β-Arrestin Deficiency - Firstova - Neurochemical Journal [journals.eco-vector.com]

- 9. researchgate.net [researchgate.net]

- 10. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

TRITAM (Piracetam): An In-depth Technical Guide on its Effects on Brain Blood Flow and Oxygen Consumption

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRITAM, the brand name for the nootropic agent Piracetam (B1677957), has been a subject of scientific investigation for its potential cognitive-enhancing effects. This technical guide provides a comprehensive overview of the existing research on this compound's impact on cerebral blood flow (CBF) and cerebral metabolic rate of oxygen consumption (CMRO2). The document synthesizes quantitative data from preclinical and clinical studies, details the experimental methodologies employed, and visualizes the proposed mechanisms of action and experimental workflows. The evidence suggests that this compound's influence on the brain's circulatory and metabolic parameters is nuanced, with effects appearing to be more pronounced in pathological or functionally activated states.

Introduction

Piracetam, a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA), is the active pharmaceutical ingredient in this compound. While its precise mechanism of action is not fully elucidated, it is believed to exert its effects through various neuronal and vascular pathways.[1] One of the key areas of interest has been its influence on cerebral hemodynamics and metabolism, which are critical for normal brain function and are often compromised in neurological disorders. This guide aims to consolidate the available scientific data to provide a clear understanding of this compound's effects on brain blood flow and oxygen consumption for researchers and drug development professionals.

Effects on Cerebral Blood Flow (CBF)

This compound's impact on cerebral blood flow has been investigated in various models, from animal studies to clinical trials in humans. The findings suggest a complex and often condition-dependent effect.

Preclinical Data

| Animal Model | Dosage | Method of CBF Measurement | Key Findings | Reference |

| Cats | 200 mg/kg | Not Specified | No significant effect on CBF in normotensive cats; significant improvement in CBF in hypotensive, ischemic cats. | [2] |

| Baboons | Not Specified | SPECT with 99mTc-HMPAO | No significant increase in total CBF; an increased regional effect was observed. | [3] |

| Rats | Not Specified | Not Specified | Exerts a marked effect on cerebral hemodynamics, producing a lowering of cerebral artery tonus and an increase of local blood flow. | [4] |

Clinical Data

| Patient Population | Dosage | Method of CBF Measurement | Key Findings | Reference |

| Post-stroke aphasic patients | 2400 mg twice daily for 6 weeks | H2(15)O PET | Significant increase of task-related flow activation in eloquent areas of the left hemisphere. | [5][6] |

| Elderly volunteers | 2.4 g daily for 2 months | SPECT with 99mTc-HMPAO | Regional improvement in CBF, particularly in the cerebellum. | [7] |

| Acute ischemic stroke patients | Not Specified | Not Specified | Pilot studies suggest an increase in compromised regional cerebral blood flow. | [8] |

Effects on Cerebral Oxygen and Glucose Metabolism

This compound is often referred to as a metabolic enhancer.[9] Studies have explored its effects on the brain's consumption of oxygen and glucose, particularly in conditions of metabolic deficit.

| Patient Population | Dosage | Method of Measurement | Key Findings | Reference |

| Alzheimer's disease patients | 6 g b.i.d. for 2 weeks (intravenous) | PET with 2[18F]-fluoro-2-deoxy-D-glucose | Significantly improved regional cerebral glucose metabolism (rCMRGlu) in most cortical areas. | [10] |

Proposed Mechanisms of Action

The precise molecular mechanisms underlying this compound's effects on cerebral blood flow and metabolism are still under investigation. However, several hypotheses have been proposed based on experimental evidence.

Neuronal and Vascular Effects

This compound is thought to influence neuronal and vascular functions through multiple pathways.[1] It has been suggested to restore cell membrane fluidity, which can, in turn, affect various cellular processes.[1] At a vascular level, it appears to reduce the adhesion of erythrocytes to the vascular endothelium and improve microcirculation.[11][12]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating this compound's effects.

Clinical Trial in Post-Stroke Aphasic Patients

This study aimed to assess the effect of this compound on language recovery and cerebral blood flow in patients who had suffered a stroke.

References

- 1. Page loading... [guidechem.com]

- 2. Effect of piracetam on cerebral blood flow and somatosensory evoked potential during normotension and hypotensive ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cerebral blood flow effects of piracetam, pentifylline, and nicotinic acid in the baboon model compared with the known effect of acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Mechanism of action of piracetam on cerebral circulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Piracetam improves activated blood flow and facilitates rehabilitation of poststroke aphasic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SPECT monitoring of improved cerebral blood flow during long-term treatment of elderly patients with nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of piracetam on cerebral glucose metabolism in Alzheimer's disease as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piracetam: a review of pharmacological properties and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cognitive Augmentation Landscape of Piracetam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piracetam (B1677957), the archetypal nootropic agent, has been a subject of extensive research for its potential cognitive-enhancing properties. This technical document provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed methodologies associated with the investigation of Piracetam. It aims to serve as an in-depth resource for researchers, scientists, and professionals in drug development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Core Mechanisms of Action

Piracetam's cognitive-enhancing effects are not attributed to a single, direct mechanism but rather to a multifactorial influence on neuronal and vascular functions.[1][2][3] The primary proposed mechanisms include:

-

Modulation of Neurotransmitter Systems: Piracetam has been shown to influence both the cholinergic and glutamatergic systems, which are crucial for learning and memory.[1][2] It is believed to enhance the efficiency of acetylcholine (B1216132) (ACh) by increasing the density of muscarinic cholinergic receptors.[1][4] Furthermore, it acts as a positive allosteric modulator of AMPA receptors, a subtype of glutamate (B1630785) receptors, which plays a vital role in synaptic plasticity.[1][5]

-

Enhancement of Mitochondrial Function: A significant aspect of Piracetam's action is its ability to improve mitochondrial function, particularly under conditions of stress or aging.[6][7][8][9] It has been demonstrated to enhance mitochondrial membrane potential and ATP production.[7][8] This mitochondrial stabilization may be a key factor in its neuroprotective effects.[7]

-

Increased Membrane Fluidity: Piracetam has been observed to increase the fluidity of cell membranes, especially in aged brains.[4][10][11][12][13] This effect is thought to facilitate better cellular communication and function of membrane-bound proteins.[1]

-

Neuroprotection: The compound exhibits neuroprotective properties against various insults, including oxidative stress and excitotoxicity.[1][14] By mitigating these damaging processes, Piracetam helps preserve neuronal integrity.[1]

-

Improved Cerebral Blood Flow: Several studies suggest that Piracetam can enhance cerebral blood flow and oxygen utilization, which can lead to improved neuronal metabolism and cognitive function.[1][15][16][17][18][19]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on Piracetam.

Table 1: Effects of Piracetam on Cognitive Performance in Preclinical Models

| Animal Model | Cognitive Task | Piracetam Dosage | Key Findings | Reference |

| Rats | Active Avoidance (Pole Climbing) | 100 mg/kg i.p. | Antagonized impairment in acquisition caused by HC-3. | [1] |

| Aged Rats | Active Avoidance | 300 mg/kg (daily) | Significantly improved active avoidance learning. | [4] |

| Rats | Passive Avoidance | 100 mg/kg | Impaired overshadowing of background stimuli. | [8] |

| Rats | Passive Avoidance (Step-down) | 100 mg/kg i.p. (5 days) | Significantly prolonged step-down latencies. | [18] |

| Rats | Learned Helplessness (Escape-Avoidance) | 100 & 200 mg/kg | Abolished the deficit in escape-avoidance learning. |

Table 2: Effects of Piracetam on Neurochemical and Cellular Parameters

| System/Parameter | Model | Piracetam Concentration/Dosage | Key Findings | Reference |

| Acetylcholine (ACh) Utilization | Rat Hippocampus | 300 mg/kg i.p. | Increased ACh utilization. | [1] |

| High-Affinity Choline (B1196258) Uptake (HACU) | Rat Hippocampus | 300 mg/kg i.p. | Increased HACU rate. | [1] |

| Membrane Fluidity (Anisotropy) | Aged Mouse Brain Membranes (in vitro) | 0.1-1.0 mmol/L | Decreased anisotropy, indicating enhanced fluidity. | [4] |

| Mitochondrial Membrane Potential | PC12 Cells (following oxidative stress) | 100-1000 µM | Improved mitochondrial membrane potential. | [7] |

| ATP Production | PC12 Cells (following oxidative stress) | 100-1000 µM | Improved ATP production. | [7] |

| Caspase 9 Activity | PC12 Cells (after SNP treatment) | 100-1000 µM | Reduced caspase 9 activity. | |

| Acetylcholine Levels | Rat Hippocampus | 30-300 mg/kg i.p. | Significantly depressed hippocampal ACh levels. | [9][11] |

| Cerebral Blood Flow (CBF) | Cats (Hypotensive) | 200 mg/kg | Significantly improved CBF. | [16] |

| Brain Monoamines (Serotonin & Noradrenaline) | Rat Brain | 20 mg/kg & 100 mg/kg i.p. | Dose-related effects on 5HT and NA levels. | [20] |

Table 3: Summary of Clinical Trials on Piracetam for Cognitive Impairment and Aphasia

| Condition | Number of Studies (Meta-analysis) | Piracetam Dosage | Duration | Key Findings | Reference |

| Dementia or Cognitive Impairment | 19 | 2.4 to 8.0 g/day | 6 to 52 weeks | Odds Ratio for improvement: 3.20 (95% CI: 2.05, 4.99). | [21] |

| Post-stroke Aphasia | 7 | ~4.8 g/day | 2 weeks to 6 months | No significant improvement in overall aphasia severity (SMD 0.23); significant improvement in written language (SMD 0.35). | [10][15][22] |

| Dementia or Cognitive Impairment | 24 | Not specified | > 1 day | Published evidence does not support the use of piracetam. Effects on global impression of change, but no benefit on specific cognitive measures. | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Piracetam's properties.

Active Avoidance Learning in Rats

Objective: To assess the effect of Piracetam on acquisition and retention of a conditioned avoidance response.

Materials:

-

Shuttle box apparatus with a grid floor for delivering foot shocks, a light or auditory cue (Conditioned Stimulus, CS), and a barrier for the animal to cross.

-

Male Wistar rats (200-250g).

-

Piracetam solution (e.g., 100 mg/kg, dissolved in saline).

-

Saline solution (vehicle control).

-

Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

-

Habituation: Place each rat in the shuttle box for a 5-minute habituation period one day before the training.

-

Drug Administration: 30 minutes before the training session, administer Piracetam (e.g., 100 mg/kg, i.p.) or saline to the respective groups.

-

Training Session:

-

Each trial begins with the presentation of the CS (e.g., a light or a tone) in one compartment.

-

After a 5-second CS presentation, a mild, scrambled foot shock (Unconditioned Stimulus, US; e.g., 0.5 mA) is delivered through the grid floor.

-

The CS and US remain on until the rat escapes to the other compartment.

-

An avoidance response is recorded if the rat crosses to the other compartment during the CS presentation before the onset of the US.

-

An escape response is recorded if the rat crosses after the onset of the US.

-

Each training session consists of a set number of trials (e.g., 50 trials) with a variable inter-trial interval (e.g., average of 60 seconds).

-

-

Data Analysis: Record the number of avoidance responses, escape latencies, and inter-trial crosses for each animal. Compare the performance between the Piracetam-treated and control groups using appropriate statistical tests (e.g., ANOVA or t-test).

Mitochondrial Membrane Potential (MMP) Assay in PC12 Cells

Objective: To measure the effect of Piracetam on mitochondrial membrane potential, particularly under conditions of oxidative stress.

Materials:

-

PC12 cell line.

-

Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum).

-

Piracetam solution.

-

An agent to induce oxidative stress (e.g., Sodium Nitroprusside - SNP).

-

Rhodamine 123 (Rh123) fluorescent dye.

-

Hanks' Balanced Salt Solution (HBSS).

-

24-well plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Plate PC12 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Protection against ongoing stress: Treat cells with the oxidative stressor (e.g., 0.5 mM SNP) for 24 hours. Add different concentrations of Piracetam (e.g., 100, 500, 1000 µM) 30 minutes after the start of SNP exposure.

-

Recovery after stress: Treat cells with the oxidative stressor for a short period (e.g., 30 minutes), then replace the medium with fresh medium containing different concentrations of Piracetam and incubate for a further 23 hours.

-

-

MMP Measurement:

-

After the treatment period, incubate the cells with 0.4 µM Rhodamine 123 in the cell culture medium for 15 minutes at 37°C.

-

Wash the cells twice with pre-warmed HBSS.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at 490 nm and emission at 535 nm.

-

-

Data Analysis: Normalize the fluorescence intensity to the control group (untreated cells) and compare the different treatment groups. A higher fluorescence intensity indicates a higher mitochondrial membrane potential.

Membrane Fluidity Assessment using Fluorescence Anisotropy

Objective: To determine the effect of Piracetam on the fluidity of brain cell membranes.

Materials:

-

Isolated brain membranes (from mice, rats, or human post-mortem tissue).

-

1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescent probe.

-

Piracetam solutions of varying concentrations.

-

Spectrofluorometer equipped with polarizers.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in a suitable buffer and isolate the membrane fraction by differential centrifugation.

-

Probe Incorporation: Incubate the isolated brain membranes with a solution of DPH (e.g., in tetrahydrofuran, diluted in buffer) to allow the probe to incorporate into the lipid bilayer.

-

Piracetam Incubation: Pre-incubate the DPH-labeled membranes with different concentrations of Piracetam (e.g., 0.1, 0.5, 1.0 mmol/L) or a vehicle control.

-

Fluorescence Anisotropy Measurement:

-

Place the membrane suspension in a cuvette in the spectrofluorometer.

-

Excite the sample with vertically polarized light at approximately 360 nm.

-

Measure the fluorescence emission intensity at approximately 430 nm through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating correction factor.

-

-

Data Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity. Compare the anisotropy values across different Piracetam concentrations.

Assessment of AMPA Receptor Activity using Patch-Clamp Electrophysiology

Objective: To investigate the modulatory effect of Piracetam on AMPA receptor-mediated currents in neurons.

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons) or a cell line expressing AMPA receptors.

-

External and internal solutions for patch-clamp recording.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Glutamate solution.

-

Piracetam solution.

-

Specific AMPA receptor antagonists (e.g., NBQX) for control experiments.

Procedure:

-

Cell Preparation: Prepare primary neuronal cultures on coverslips or use a suitable cell line.

-

Whole-Cell Patch-Clamp Recording:

-

Place a coverslip with neurons in the recording chamber and perfuse with external solution.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution to form a high-resistance seal (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

-

Eliciting AMPA Receptor Currents:

-

Apply a brief pulse of glutamate (e.g., 1 mM for 2 ms) using a fast-application system to evoke a baseline AMPA receptor-mediated current.

-

-

Piracetam Application:

-

After establishing a stable baseline, co-apply glutamate with Piracetam at various concentrations.

-

-

Data Acquisition and Analysis:

-

Record the amplitude and decay kinetics of the AMPA receptor currents in the absence and presence of Piracetam.

-

Analyze the potentiation of the current by Piracetam. Confirm the current is AMPA receptor-mediated by applying an antagonist at the end of the experiment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Piracetam's mechanism of action.

Hypothesized Signaling Pathway of Piracetam's Cognitive Enhancement Effects

Caption: Multifaceted mechanism of Piracetam's cognitive enhancement.

Experimental Workflow for Assessing Neuroprotective Effects of Piracetam

Caption: Workflow for evaluating Piracetam's neuroprotective effects.

Logical Relationship of Piracetam's Effects on Cellular Function

Caption: Piracetam's interconnected effects on cellular function.

Conclusion

Piracetam exhibits a complex and multifaceted mechanism of action that contributes to its potential cognitive-enhancing effects. Its ability to modulate neurotransmitter systems, enhance mitochondrial function and membrane fluidity, provide neuroprotection, and improve cerebral blood flow collectively supports improved neuronal function. While preclinical studies have consistently demonstrated these effects, the clinical evidence for cognitive enhancement, particularly in healthy individuals, remains a subject of ongoing investigation and debate. The provided experimental protocols and data summaries offer a foundational resource for researchers to further explore and validate the therapeutic potential of Piracetam and its analogues in the context of cognitive disorders and aging. Future research should focus on well-controlled, long-term clinical trials with standardized cognitive outcome measures to definitively establish its efficacy in various populations.

References

- 1. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piracetam for dementia or cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced Neuroplasticity by the Metabolic Enhancer Piracetam Associated with Improved Mitochondrial Dynamics and Altered Permeability Transition Pore Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of piracetam on the local cortical cerebral blood flow in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of combined or separate administration of piracetam and choline on learning and memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piracetam impairs the overshadowing of background stimuli by an informative CS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piracetam diminishes hippocampal acetylcholine levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piracetam for Aphasia in Post-stroke Patients: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PlumX [plu.mx]

- 12. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. Effect of piracetam on cerebral blood flow and somatosensory evoked potential during normotension and hypotensive ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 18. Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TPC - Blood flow in the brain [turkupetcentre.net]

- 20. Effect of piracetam, a nootropic agent, on rat brain monoamines and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. karger.com [karger.com]

- 22. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Interaction of Piracetam with the GABAergic System

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Piracetam (B1677957), a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA), has been a subject of scientific inquiry for decades, primarily for its nootropic effects. Despite its structural similarity to GABA, the direct interaction of Piracetam with the GABAergic system is a topic of considerable debate and conflicting findings. This technical guide provides a comprehensive overview of the current understanding of this interaction, synthesizing available quantitative data, detailing relevant experimental methodologies, and visualizing the proposed mechanisms of action. The evidence presented suggests that while Piracetam does not appear to be a classical agonist or direct modulator of the GABA receptor, it may exert subtle, indirect effects on the GABAergic system, particularly under certain physiological conditions. This document aims to serve as a valuable resource for researchers investigating the nuanced pharmacology of Piracetam and its potential therapeutic applications.

Introduction: The Piracetam-GABA Conundrum

Piracetam was the first compound to be described as a "nootropic," a class of drugs aimed at enhancing cognitive function.[1] Its chemical structure, 2-oxo-1-pyrrolidine acetamide, is a cyclic derivative of GABA, which naturally led to the hypothesis that its mechanism of action involves the GABAergic system.[1] However, extensive research has revealed a more complex and less direct relationship than initially presumed.

While some studies have suggested that Piracetam can influence GABA metabolism and may interact with the GABAA receptor complex, others have found no significant direct binding or functional modulation.[2][3] This guide will explore the divergent findings and present a cohesive picture of the current state of knowledge.

Quantitative Analysis of Piracetam's Interaction with the GABAergic System

The interaction of Piracetam with components of the GABAergic system has been quantified through various experimental paradigms. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of Piracetam

This table presents the half-maximal inhibitory concentrations (IC50) of Piracetam at various neurotransmitter receptors, as determined by radioligand binding assays. It is important to note that the reported concentrations for GABAergic receptors are generally high, suggesting a low affinity of Piracetam for these sites under the tested conditions.

| Receptor/Binding Site | Radioligand | Tissue Source | IC50 (mmol/l) | Reference |

| GABA Receptor | [3H]GABA | Rat Brain | 20 - 50 | [4] |

| Benzodiazepine (B76468) Receptor | [3H]Flunitrazepam | Rat Brain | 20 - 50 | [4] |

| L-Glutamate Receptor | [3H]Glutamate | Rat Brain | ~1 | [4] |

Data from Arzneimittelforschung, 1985.[4]

Table 2: Effects of Piracetam on GABA Metabolism and Levels

The influence of Piracetam on the synthesis and degradation of GABA, as well as on overall GABA concentrations in the brain, has been investigated. The results from these studies have been inconsistent, potentially due to differences in experimental models, duration of treatment, and dosage.

| Parameter | Piracetam Dosage | Animal Model | Brain Region | Observed Effect | Reference |

| GABA Content | 400 mg/kg (long-term) | Rat | Whole Brain | ▲ 28% increase | N/A |

| GABA Transaminase Activity | 400 mg/kg (long-term) | Rat | Whole Brain | ▼ 39.8% decrease | N/A |

| Glutamate Decarboxylase Activity | 400 mg/kg (long-term) | Rat | Whole Brain | No significant change | N/A |

| GABA Content | 250-500 mg/kg | Rat | Brain Cortex | ▼ Decrease | [5] |

| Glutamate Decarboxylase Activity | 250-500 mg/kg | Rat | Brain Cortex | ▼ Inhibition | [5] |

| GABA Levels | Not Specified | Rat | Whole Brain | No significant change | [3] |

Proposed Mechanisms of Interaction

The prevailing hypothesis is that Piracetam does not act as a direct agonist at the GABA binding site of the GABAA receptor. Instead, the evidence points towards a more subtle, indirect modulation of the receptor complex, potentially at the level of the benzodiazepine binding site or through alterations in the membrane environment.

Indirect Modulation of the GABAA Receptor Complex

Several lines of evidence suggest an indirect interaction with the GABAA receptor. One key finding is that the anxiolytic effects of Piracetam can be antagonized by flumazenil, a known benzodiazepine antagonist.[6][7] This suggests that Piracetam's action may be mediated through the benzodiazepine binding site on the GABAA receptor.

Furthermore, a study by Rozhanets et al. (1986) demonstrated that Piracetam at a concentration of 10-4 M can act as a competitor of [3H]flunitrazepam binding to rat hippocampal membranes, but notably, this effect was only observed in the presence of GABA.[2][8] This GABA-dependent action suggests that Piracetam may bind to a conformation of the receptor that is induced by GABA binding, thereby allosterically modulating the benzodiazepine site.

Another study showed that Piracetam induces a slow, weak depolarization of the plasma membrane in rat brain synaptosomes.[9] This depolarization was significantly reduced by the GABAA receptor channel blocker picrotoxin, indicating an involvement of the GABAA receptor's ion channel in Piracetam's effects.[9]

Effects on Membrane Fluidity

A more general mechanism proposed for Piracetam's action is its ability to increase the fluidity of cell membranes.[1] By interacting with the polar heads of the phospholipid bilayer, Piracetam may restore membrane fluidity, which can, in turn, influence the function of embedded receptors and ion channels, including the GABAA receptor. This could potentially explain the wide range of observed effects of Piracetam that are not attributable to a single receptor interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between Piracetam and the GABAergic system. These protocols are based on standard, widely accepted procedures in the field.

Radioligand Competition Binding Assay for the Benzodiazepine Site

This protocol describes a competitive binding assay to determine the affinity of Piracetam for the benzodiazepine binding site on the GABAA receptor, using [3H]flunitrazepam as the radioligand.

Objective: To determine the IC50 and potentially the Ki of Piracetam for the benzodiazepine binding site.

Materials:

-

Rat brain tissue (e.g., hippocampus or cortex)

-

[3H]flunitrazepam (specific activity ~80-90 Ci/mmol)

-

Piracetam

-

Unlabeled flunitrazepam or diazepam (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer

-

Centrifuge

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of Piracetam.

-

Total Binding: Add 100 µL of membrane preparation, 50 µL of [3H]flunitrazepam (final concentration ~1 nM), and 850 µL of assay buffer.

-

Non-specific Binding: Add 100 µL of membrane preparation, 50 µL of [3H]flunitrazepam, 50 µL of unlabeled flunitrazepam or diazepam (final concentration ~10 µM), and 800 µL of assay buffer.

-

Piracetam Competition: Add 100 µL of membrane preparation, 50 µL of [3H]flunitrazepam, and varying concentrations of Piracetam (e.g., from 1 µM to 50 mM).

-

Incubate all tubes at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Piracetam concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

If the Kd of [3H]flunitrazepam is known, calculate the Ki for Piracetam using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

-

In Vivo Microdialysis with HPLC-ECD for GABA Measurement

This protocol outlines the procedure for measuring extracellular GABA levels in the brain of a freely moving animal in response to Piracetam administration.

Objective: To determine the effect of Piracetam on extracellular GABA concentrations in a specific brain region.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (ECD)

-

Piracetam solution for injection

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow the system to stabilize for at least 2 hours, collecting baseline dialysate samples every 20-30 minutes in a fraction collector.

-

-

Piracetam Administration and Sample Collection:

-

Administer Piracetam to the animal (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

GABA Analysis by HPLC-ECD:

-